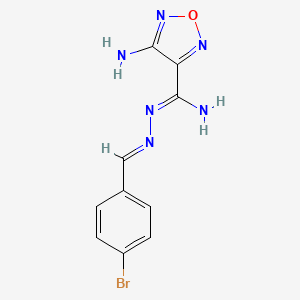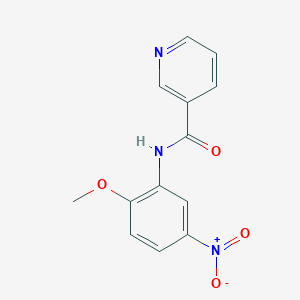
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as PPAP, is a synthetic compound that has been studied for its potential use in various scientific research applications. PPAP is a derivative of the natural compound cathinone, which is found in the leaves of the khat plant. PPAP has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synaptic cleft, which can have a range of effects on behavior and cognition. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of genes involved in the synthesis of dopamine and to increase the density of dopamine receptors in the brain. These effects suggest that N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may have potential therapeutic applications for a range of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective research tool. However, one limitation of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is that its effects on behavior and cognition may be difficult to interpret, as they may be influenced by a range of factors such as stress and environmental conditions.
将来の方向性
There are a number of future directions for research on N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, including further studies on its potential therapeutic applications for neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may also have potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, further research is needed to better understand the long-term effects of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride on behavior and cognition, as well as its potential interactions with other drugs and compounds.
合成法
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride can be synthesized using a variety of methods, including reductive amination and palladium-catalyzed coupling reactions. One commonly used method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This produces N-phenylpyrrolidine, which can then be reacted with propionyl chloride to form N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride.
科学的研究の応用
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been studied for its potential use in a range of scientific research applications, including as a tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
特性
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVTPFAKDUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-3-pyrrolidin-1-yl-propionamide | |
CAS RN |
1052530-16-1 |
Source


|
| Record name | 1-Pyrrolidinepropanamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)